
2,2,3-三甲基丁烷-1,3-二醇
描述
2,2,3-Trimethylbutane-1,3-diol, also known as triptane, is a highly branched alkane that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound has been investigated in the context of its synthesis, molecular structure, chemical reactions, and physical and chemical properties.
Synthesis Analysis
The synthesis of triptane has been explored through different methodologies. One approach involves the conversion of methanol to a mixture of hydrocarbons using zinc iodide as a catalyst at 200°C, where triptane is obtained with high selectivity. This process suggests a two-stage mechanism, starting with the formation of a carbon-carbon bonded species, likely ethylene, followed by sequential cationic methylation to form higher hydrocarbons . Another related compound, 2,2,4-trimethylpentane-1,3-diol, has been synthesized using industrial isobutyraldehyde and sodium hydroxide under specific reaction conditions, yielding a product with a mass percentage of over 97% .
Molecular Structure Analysis
The molecular structure of related diols, such as 1,1,4,4-tetranitrobutane-2,3-diol, has been analyzed using X-ray crystal structure analysis. These molecules' conformations are significantly stabilized by O−...N+-type electrostatic interactions, as confirmed by quantum-mechanical calculations on model molecules . Although not directly about 2,2,3-trimethylbutane-1,3-diol, these findings provide insight into the structural aspects of similar compounds.
Chemical Reactions Analysis
Chemical reactions involving diols and their derivatives are of considerable interest. For instance, tartrate-derived diols have been used as protecting groups for boronic acids in asymmetric synthesis, enabling access to various diastereo- and enantiomerically pure organoboron reagents . Additionally, alpha-trimethylsilylalkylboronate esters have been synthesized and confirmed by selective oxidation to provide corresponding alcohols containing a trimethylsilyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,3-trimethylbutane-1,3-diol and its derivatives are influenced by their molecular structure. The stability of these compounds allows for a wide range of transformations, which is crucial for their use in synthetic applications. The high yield and purity of the synthesized products, as demonstrated in the synthesis of 2,2,4-trimethylpentane-1,3-diol, indicate the efficiency of the synthetic methods and the robustness of the compounds' physical properties .
科学研究应用
Combustion and Ignition Properties : Triptane has been studied for its potential as a gasoline octane booster due to its high research octane number (RON). Its combustion properties are crucial for evaluating its use in engines. A detailed kinetic model for triptane combustion has been developed and validated, emphasizing its ignition properties at engine-relevant conditions (Atef et al., 2019).
Chemical Kinetics and Reaction Mechanisms : The oxidation of triptane has been studied in mixtures of hydrogen and oxygen, providing insights into the rate constants for H and OH attack on triptane. This research is significant for understanding the chemical behavior of triptane under different conditions (Baldwin et al., 1981).
Catalytic Production from Biomass Derivatives : Triptane can be selectively formed from dimethyl ether at low temperatures on acid zeolites. This finding is important for the potential utilization of biomass derivatives as transportation fuels (Ahn et al., 2009).
Complexation Chemistry : Research has been conducted on the reaction of 2,2,3-Trimethylbutane-1,3-diol with PCl3 to form chiral phosphite ligands. This complexation chemistry is valuable for understanding molecular interactions and potential applications in catalysis (Dros et al., 1999).
Vibrational Analysis : Infrared spectra studies of triptane and related trimethylalkanes have provided insights into their molecular conformations and interactions. Such analyses are crucial for understanding the physical properties of these compounds (Crowder & Gross, 1983).
Thermal Decomposition Studies : Research on the thermal decomposition of triptane has contributed to understanding its stability and behavior under high-temperature conditions. These studies are relevant for applications involving heat and combustion processes (Tsang, 1966).
安全和危害
The safety information for 2,2,3-Trimethylbutane-1,3-diol indicates that it may cause skin irritation (H315), cause serious eye damage (H318), may cause respiratory irritation (H335), and may be harmful to aquatic life with long-lasting effects (H411) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of soap and water (P302+P352) .
属性
IUPAC Name |
2,2,3-trimethylbutane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-6(2,5-8)7(3,4)9/h8-9H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWRDQCHWQGNXNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C(C)(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00381664 | |
| Record name | 2,2,3-trimethylbutane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3-Trimethylbutane-1,3-diol | |
CAS RN |
16343-75-2 | |
| Record name | 2,2,3-trimethylbutane-1,3-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00381664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



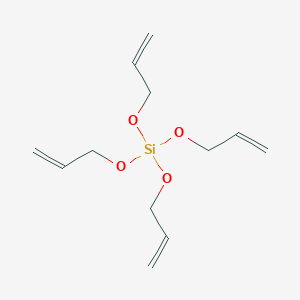

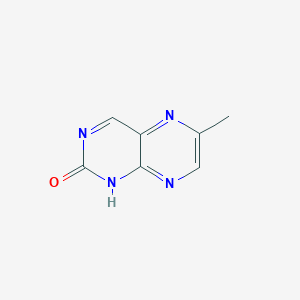
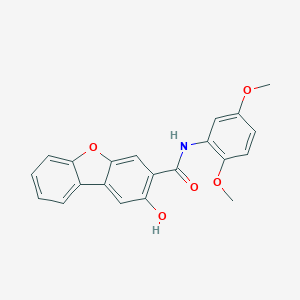
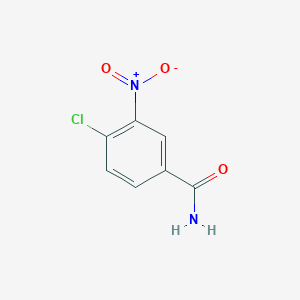
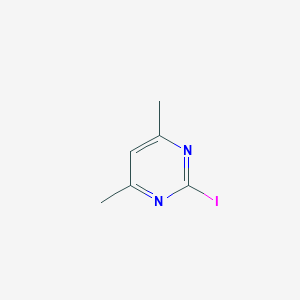
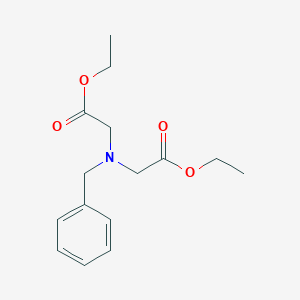
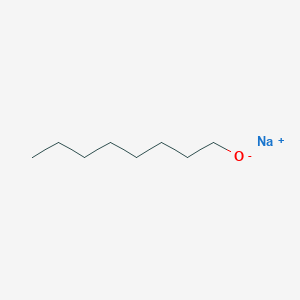
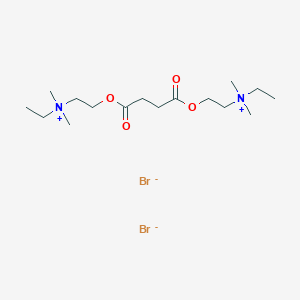
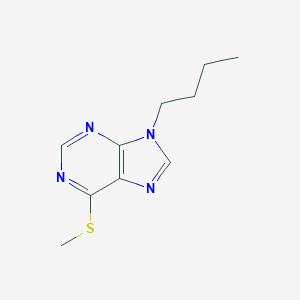
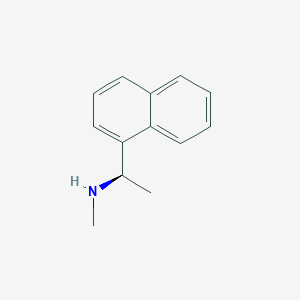
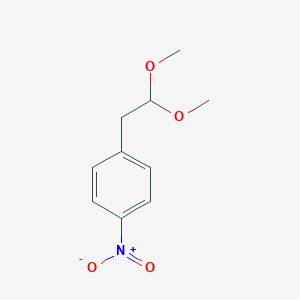
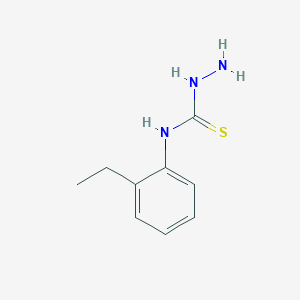
![1,4-Dioxaspiro[4.6]undecane](/img/structure/B92739.png)